molecular formula C17H14O3 B14361314 Propyl 9-oxofluorene-4-carboxylate CAS No. 93321-68-7

Propyl 9-oxofluorene-4-carboxylate

Katalognummer: B14361314
CAS-Nummer: 93321-68-7
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: KBOAILKKPWSTIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propyl 9-oxofluorene-4-carboxylate is an organic compound derived from 9-oxofluorene-4-carboxylic acid It is characterized by a propyl ester functional group attached to the carboxylate moiety of the 9-oxofluorene-4-carboxylic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propyl 9-oxofluorene-4-carboxylate can be synthesized through the esterification of 9-oxofluorene-4-carboxylic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Propyl 9-oxofluorene-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 9-oxofluorene-4-carboxylic acid or 9-oxofluorene-4-carboxaldehyde.

    Reduction: Propyl 9-hydroxyfluorene-4-carboxylate.

    Substitution: Various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Propyl 9-oxofluorene-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of propyl 9-oxofluorene-4-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 9-oxofluorene-4-carboxylic acid, which can then interact with various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 9-oxofluorene-4-carboxylate
  • Ethyl 9-oxofluorene-4-carboxylate
  • Butyl 9-oxofluorene-4-carboxylate

Uniqueness

Propyl 9-oxofluorene-4-carboxylate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, and butyl counterparts. The propyl group provides a balance between hydrophobicity and steric effects, making it suitable for various applications where other esters may not be as effective.

Eigenschaften

CAS-Nummer

93321-68-7

Molekularformel

C17H14O3

Molekulargewicht

266.29 g/mol

IUPAC-Name

propyl 9-oxofluorene-4-carboxylate

InChI

InChI=1S/C17H14O3/c1-2-10-20-17(19)14-9-5-8-13-15(14)11-6-3-4-7-12(11)16(13)18/h3-9H,2,10H2,1H3

InChI-Schlüssel

KBOAILKKPWSTIT-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.